N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
CAS No.: 1058184-57-8
Cat. No.: VC11952098
Molecular Formula: C19H20N2O4S
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058184-57-8 |
|---|---|
| Molecular Formula | C19H20N2O4S |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | N'-(1,3-benzodioxol-5-yl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide |
| Standard InChI | InChI=1S/C19H20N2O4S/c22-17(18(23)21-13-5-6-14-15(10-13)25-12-24-14)20-11-19(7-1-2-8-19)16-4-3-9-26-16/h3-6,9-10H,1-2,7-8,11-12H2,(H,20,22)(H,21,23) |
| Standard InChI Key | IEZOKUQKDKSRRY-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CS4 |
| Canonical SMILES | C1CCC(C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CS4 |
Introduction
N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a synthetic organic compound featuring a complex molecular structure. It combines a benzodioxole moiety, a thiophene group, and a cyclopentyl fragment linked through an ethanediamide backbone. This compound is of interest in medicinal chemistry due to its potential bioactivity, particularly in pharmacological and biochemical applications.
Structural Features
2.1 Molecular Formula and Weight
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Molecular Formula: C17H20N2O3S
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Molecular Weight: Approximately 332.42 g/mol
2.2 Chemical Structure
The compound contains:
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A benzodioxole ring (a fused aromatic system with oxygen atoms).
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A thiophene ring (a sulfur-containing heterocycle).
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A cyclopentyl group attached via a methyl linkage to the ethanediamide chain.
2.3 IUPAC Name
The systematic IUPAC name for the compound is:
N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide.
Synthesis and Characterization
3.1 Synthesis
The synthesis of such compounds typically involves multi-step organic reactions:
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Formation of the benzodioxole precursor.
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Functionalization of the thiophene and cyclopentyl intermediates.
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Coupling through amide bond formation using reagents like carbodiimides or coupling agents (e.g., EDC or DCC).
3.2 Characterization Techniques
Key methods used for structural confirmation include:
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NMR Spectroscopy: Proton (^1H) and Carbon (^13C) NMR provide insights into the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups such as amides (C=O stretching at ~1650 cm^-1).
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X-ray Crystallography: Provides precise three-dimensional molecular geometry.
Potential Applications
4.1 Pharmacological Relevance
The structural motifs in this compound suggest potential applications in:
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Antimicrobial Agents: The thiophene group is known for its bioactivity against bacterial and fungal pathogens.
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Anticancer Research: Benzodioxole derivatives have been explored for their cytotoxic effects on cancer cells.
4.2 Molecular Docking Studies
Preliminary in silico studies could evaluate binding interactions with biological targets such as enzymes or receptors (e.g., kinases, proteases).
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